molecular formula C10H16N4O2 B13566547 Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate

Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate

Cat. No.: B13566547
M. Wt: 224.26 g/mol
InChI Key: RWFLUNPGWAJFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the formation of the triazole ring through cyclization reactions. . This reaction is known for its high yield and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activity or receptor binding, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its combination of a cyclopropylamine group and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

methyl 2-(cyclopropylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C10H16N4O2/c1-10(9(15)16-2,13-8-3-4-8)5-14-7-11-6-12-14/h6-8,13H,3-5H2,1-2H3

InChI Key

RWFLUNPGWAJFRB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC=N1)(C(=O)OC)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.